Methyl 2-amino-3-(piperidin-4-YL)propanoate
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Overview
Description
Methyl 2-amino-3-(piperidin-4-yl)propanoate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(piperidin-4-yl)propanoate typically involves the reaction of piperidine with an appropriate ester. One common method involves the use of methyl acrylate as a starting material. The reaction proceeds through a Michael addition, where piperidine adds to the double bond of methyl acrylate, followed by subsequent amination to introduce the amino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include piperidine, methyl acrylate, and various catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(piperidin-4-yl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acid derivatives.
Scientific Research Applications
Methyl 2-amino-3-(piperidin-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(piperidin-4-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(piperidin-1-yl)propanoate
- Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-4-yl)propanoate
Uniqueness
Methyl 2-amino-3-(piperidin-4-yl)propanoate is unique due to its specific substitution pattern on the piperidine ring and the presence of both amino and ester functional groups. This combination of features makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C9H18N2O2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 2-amino-3-piperidin-4-ylpropanoate |
InChI |
InChI=1S/C9H18N2O2/c1-13-9(12)8(10)6-7-2-4-11-5-3-7/h7-8,11H,2-6,10H2,1H3 |
InChI Key |
YBLJNFAXDVXAQK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1CCNCC1)N |
Origin of Product |
United States |
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